An In-Depth Technical Guide to 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine Riboside
An In-Depth Technical Guide to 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine Riboside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside, a key nucleoside analog intermediate. The document details its chemical identity, a proposed synthetic pathway with a step-by-step experimental protocol, and standard methods for its physicochemical characterization. Furthermore, it explores the compound's significance and applications within medicinal chemistry and drug discovery, particularly as a precursor for developing novel therapeutic agents. This whitepaper is intended to serve as a practical resource for researchers engaged in the synthesis and application of modified purine nucleosides.
Introduction: A Versatile Building Block in Nucleoside Chemistry
Modified purine nucleosides are a cornerstone of modern medicinal chemistry, forming the basis for numerous antiviral and anticancer drugs. These agents often function as antimetabolites that interfere with nucleic acid synthesis or as modulators of key cellular signaling pathways. Within this class, 2-amino-6-chloropurine riboside and its derivatives are particularly valuable synthetic intermediates. The strategic placement of a chlorine atom at the 6-position provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
The subject of this guide, 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside, is a protected form of a 2'-O-methylated nucleoside. The 2'-O-methyl modification is of significant interest as it can enhance metabolic stability and modulate the binding affinity of nucleosides to their biological targets. The acetyl protecting groups at the 3' and 5' positions facilitate synthetic manipulations by preventing unwanted side reactions at the ribose hydroxyls.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its synthesis, handling, and application.
| Property | Value | Source |
| IUPAC Name | (2R,3R,4R,5R)-2-(acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-methoxy-tetrahydrofuran-3-yl acetate | N/A |
| CAS Number | 244184-56-3 | [1] |
| Molecular Formula | C15H18ClN5O6 | [1] |
| Molecular Weight | 403.79 g/mol | Calculated |
| Physical Form | Expected to be a solid | [2] |
| Solubility | Expected to be soluble in DMSO, Methanol | [3] |
Significance in Medicinal Chemistry and Drug Discovery
The structural features of this molecule make it a highly valuable intermediate:
-
Reactive 6-Chloro Group: This position is an excellent electrophilic site for introducing diverse substituents (e.g., amino, thio, or alkoxy groups) to generate libraries of novel nucleoside analogs for biological screening.
-
2'-O-Methyl Group: This modification is known to confer resistance to degradation by nucleases and can influence the conformational properties of the ribose ring, which is crucial for recognition by enzymes like polymerases or kinases.
-
3',5'-Di-O-acetyl Protection: The acetyl groups are readily installed and can be removed under mild conditions (deprotection) once the desired modification at the purine base is complete. This protection strategy is fundamental in nucleoside chemistry.[4][5]
Derivatives of 2-amino-6-chloropurine have shown promise as broad-spectrum antiviral agents, with activity against flaviviruses, influenza, and SARS-CoV-2.[4][6] They are also investigated as adenosine receptor agonists and for their potential in treating ophthalmic conditions like high intraocular pressure.[7]
Synthesis and Purification
The synthesis of 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside is a multi-step process that requires careful control of reaction conditions and strategic use of protecting groups.
Proposed Synthetic Pathway
The logical synthesis begins with a commercially available precursor, 2-amino-6-chloropurine riboside, and proceeds through selective protection and modification steps. The acetylation of the 3' and 5' hydroxyl groups is a critical step to ensure that the subsequent methylation occurs specifically at the 2' position.
Caption: Proposed workflow for synthesizing the target compound.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure based on established methods in nucleoside chemistry.[5][8][9] Researchers should optimize concentrations, temperatures, and reaction times based on their specific laboratory conditions.
Step 1: Acetylation of 2-Amino-6-chloropurine riboside
-
Dissolution: Suspend 2-amino-6-chloropurine riboside (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the suspension to 0°C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction.
-
Reagent Addition: Add acetic anhydride (2.5 eq) dropwise to the stirred suspension. The excess anhydride ensures complete reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add methanol to quench the excess acetic anhydride.
-
Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual pyridine. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3',5'-di-O-acetyl intermediate.
Step 2: Selective 2'-O-Methylation
-
Dissolution: Dissolve the crude di-acetylated intermediate from Step 1 in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere.
-
Base Addition: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. The base deprotonates the remaining 2'-hydroxyl group, making it a nucleophile.
-
Methylating Agent: After stirring for 30-60 minutes at 0°C, add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to proceed at 0°C to room temperature for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Purification and Isolation
The final crude product typically requires purification to achieve the high purity needed for subsequent applications.
-
Method: Flash column chromatography on silica gel is the standard method for purification.
-
Eluent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is commonly used. The optimal solvent system should be determined by TLC analysis.
-
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside as a solid.
Physicochemical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic and Chromatographic Analysis
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the purine base protons, anomeric proton of the ribose, methyl protons from the 2'-O-methyl group, and two distinct acetyl methyl singlets. | Confirms the presence of key functional groups and the overall structure. |
| ¹³C NMR | Resonances for all 15 carbon atoms, including the carbonyl carbons of the acetyl groups and the methoxy carbon. | Provides a carbon map of the molecule, confirming the carbon skeleton. |
| Mass Spec (MS) | A molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight (403.79). The isotopic pattern for chlorine (approx. 3:1 ratio for M and M+2) should be observable. | Confirms the molecular weight and elemental composition (Cl). |
| HPLC | A single major peak, with purity typically >95%. | Quantifies the purity of the final compound. |
Applications in Research and Development
This protected nucleoside is not typically the final active compound but rather a critical stepping stone for creating more complex molecules.
Key Intermediate for Nucleoside Analog Synthesis
The primary application is as a versatile precursor. The 6-chloro group can be displaced by a variety of nucleophiles to synthesize a library of 6-substituted 2-aminopurine riboside derivatives. Subsequent deprotection of the acetyl groups yields the final target compounds.
Caption: Role as a versatile intermediate in drug development.
Potential Therapeutic Targets
The derivatives synthesized from this intermediate have been evaluated for a range of biological activities, including:
-
Antiviral Agents: By mimicking natural nucleosides, they can be incorporated into viral RNA or DNA by viral polymerases, causing chain termination.[4]
-
Anticancer Agents: They can disrupt DNA synthesis in rapidly proliferating cancer cells.[10]
-
Receptor Agonists/Antagonists: The purine core is a scaffold for developing ligands for purinergic receptors, which are involved in various physiological processes.[7]
Safety and Handling
As with all laboratory chemicals, 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, likely under refrigeration.[3]
References
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BioHippo. 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside. [Link]
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Berzina, M. Y., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223. [Link]
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Berzina, M. Y., et al. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. Bioorganic Chemistry, 126, 105878. [Link]
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ResearchGate. Synthesis of 6-chloro- and 2-amino-6-chloropurine derivatives 11 and 12. [Link]
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Wang, Z. (2011). One-step synthetic method of 2-amino-6-chloropurine. Journal of Chemical and Pharmaceutical Research, 3(4), 763-766. [Link]
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Choi, Y., et al. (2009). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 19(16), 4634-4637. [Link]
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Korbukh, I. A., et al. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6 azauridine, 5 fluorouridine, and 5 methyluridine. Nucleic Acids Research, 3(5), 1387-1399. [Link]
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BIOLOG Life Science Institute. Purine Nucleosides. [Link]
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Xiamen AmoyChem Co., Ltd. The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. [Link]
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Sagnou, M., et al. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Tong, G. L., et al. (1964). Nucleosides of thioguanine and other 2-amino-6-substituted purines from 2-acetamido-5-chloropurine. The Journal of Organic Chemistry, 29(10), 3044-3048. [Link]
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Korbukh, I. A., et al. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387–1399. [Link]
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PubMed. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. [Link]
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Kumar, B., et al. (2021). Acetylation, Methylation and Allysine Modification Profile of Viral and Host Proteins during Influenza A Virus Infection. Viruses, 13(8), 1415. [Link]
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Manavalan, B., et al. (2019). iAcety–SmRF: Identification of Acetylation Protein by Using Statistical Moments and Random Forest. International Journal of Molecular Sciences, 20(10), 2417. [Link]
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